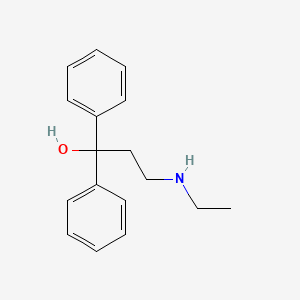
1-Propanol, 1,1-diphenyl-3-(ethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 1,1-diphenyl-3-(ethylamino)- is an organic compound with the molecular formula C17H21NO It is a derivative of 1-propanol, where the hydrogen atoms on the first carbon are replaced by two phenyl groups, and the hydrogen atom on the third carbon is replaced by an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 1,1-diphenyl-3-(ethylamino)- typically involves the reaction of 1,1-diphenyl-3-chloropropane with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the ethylamino group. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1-Propanol, 1,1-diphenyl-3-(ethylamino)- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of catalysts, such as palladium on carbon, can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 1,1-diphenyl-3-(ethylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1,1-diphenyl-3-(ethylamino)-2-propanone.
Reduction: Reduction of the compound can lead to the formation of 1,1-diphenyl-3-(ethylamino)-1-propanol.
Substitution: The ethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 1,1-diphenyl-3-(ethylamino)-2-propanone.
Reduction: 1,1-diphenyl-3-(ethylamino)-1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propanol, 1,1-diphenyl-3-(ethylamino)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Propanol, 1,1-diphenyl-3-(ethylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-2-propanol: Similar structure but lacks the ethylamino group.
1,1-Diphenyl-3-(methylamino)-1-propanol: Similar structure but with a methylamino group instead of an ethylamino group.
1,1-Diphenyl-3-(dimethylamino)-1-propanol: Similar structure but with a dimethylamino group.
Uniqueness
1-Propanol, 1,1-diphenyl-3-(ethylamino)- is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. The ethylamino group enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development.
Properties
CAS No. |
4320-43-8 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
3-(ethylamino)-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-2-18-14-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18-19H,2,13-14H2,1H3 |
InChI Key |
MJQFAUALLQAQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















